![molecular formula C17H18N2O5 B13503331 4-(4-{[(Tert-butoxy)carbonyl]amino}phenoxy)pyridine-2-carboxylic acid](/img/structure/B13503331.png)
4-(4-{[(Tert-butoxy)carbonyl]amino}phenoxy)pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-{[(Tert-butoxy)carbonyl]amino}phenoxy)pyridine-2-carboxylic acid is a complex organic compound that features a pyridine ring substituted with a carboxylic acid group and a phenoxy group The phenoxy group is further substituted with an amino group protected by a tert-butoxycarbonyl (Boc) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[(Tert-butoxy)carbonyl]amino}phenoxy)pyridine-2-carboxylic acid typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. One common method involves the use of tert-butyl dicarbonate (Boc2O) to protect the amino group, followed by a Suzuki-Miyaura coupling reaction to introduce the phenoxy group onto the pyridine ring . The reaction conditions often include the use of palladium catalysts and bases such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and reaction monitoring can also enhance the scalability of the process .
化学反応の分析
Types of Reactions
4-(4-{[(Tert-butoxy)carbonyl]amino}phenoxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Deprotection of the Boc group typically involves the use of trifluoroacetic acid or hydrochloric acid in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylic acid derivatives, while reduction of a nitro group can yield an amine .
科学的研究の応用
4-(4-{[(Tert-butoxy)carbonyl]amino}phenoxy)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-(4-{[(Tert-butoxy)carbonyl]amino}phenoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to yield a free amine, which can then interact with enzymes or receptors. The phenoxy group can also participate in hydrogen bonding and other interactions with biological molecules .
類似化合物との比較
Similar Compounds
4-(4-{[(Tert-butoxy)carbonyl]amino}phenoxy)pyridine-2-carboxylic acid: Features a pyridine ring with a carboxylic acid group and a Boc-protected amino group.
4-(4-{[(Tert-butoxy)carbonyl]amino}phenoxy)benzoic acid: Similar structure but with a benzoic acid group instead of a pyridine ring.
4-(4-{[(Tert-butoxy)carbonyl]amino}phenoxy)phenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.
Uniqueness
The uniqueness of this compound lies in its combination of a pyridine ring, a carboxylic acid group, and a Boc-protected amino group. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
特性
分子式 |
C17H18N2O5 |
|---|---|
分子量 |
330.33 g/mol |
IUPAC名 |
4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C17H18N2O5/c1-17(2,3)24-16(22)19-11-4-6-12(7-5-11)23-13-8-9-18-14(10-13)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21) |
InChIキー |
GWOZCLMBLBYXRS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC2=CC(=NC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


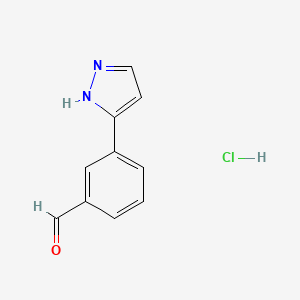
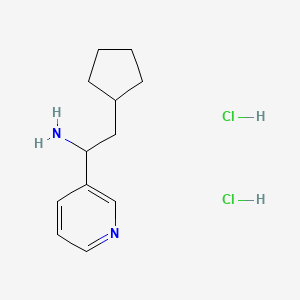
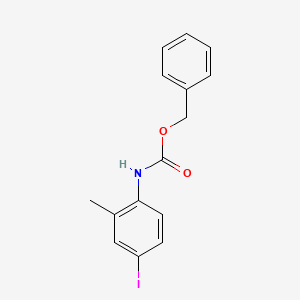
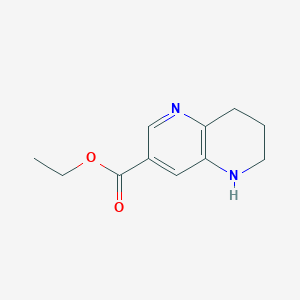
![rac-ethyl (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylate hydrochloride](/img/structure/B13503283.png)
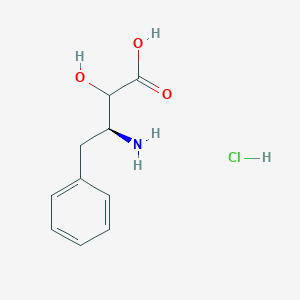
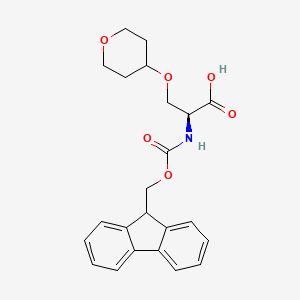
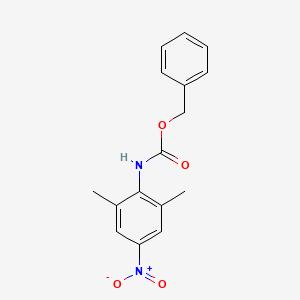
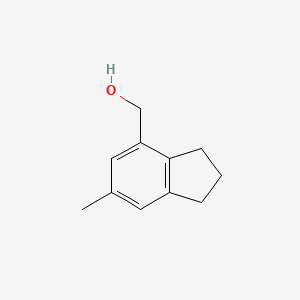
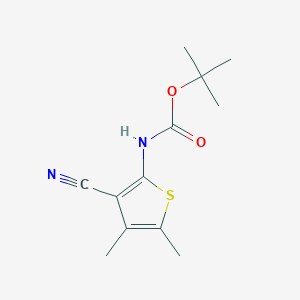
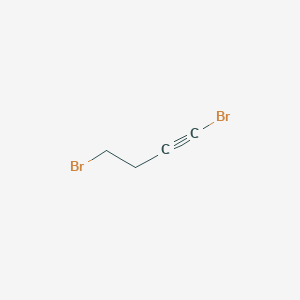
![2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylphosphoryl)propanoic acid](/img/structure/B13503326.png)
![1-[(2,5-Dimethoxyphenyl)methyl]piperazine dihydrochloride](/img/structure/B13503327.png)
![2-(3-Aminopropyl)-6,7-dihydro-4h-thiopyrano[4,3-d]thiazole 5,5-dioxide](/img/structure/B13503328.png)
